![molecular formula C8H10N4 B12858268 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the hydrazinyl and methyl groups . The reaction conditions often involve the use of bases and solvents such as dimethyl sulfoxide (DMSO) and cesium carbonate (Cs2CO3) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) and solvents such as ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors (FGFRs).
1H-pyrrolo[3,4-c]pyridine: Studied for its analgesic and sedative properties.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.
Uniqueness: 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylpyrrolo[3,2-c]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H10N4/c1-12-5-3-6-7(12)2-4-10-8(6)11-9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
HZKCOPYKQPMXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


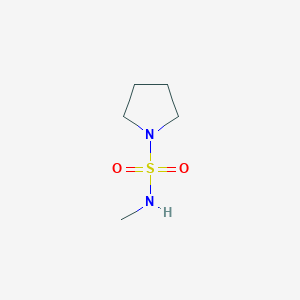

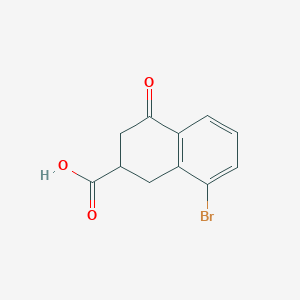


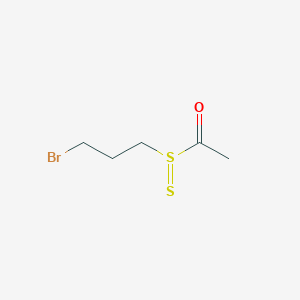
![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)


![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
![(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)
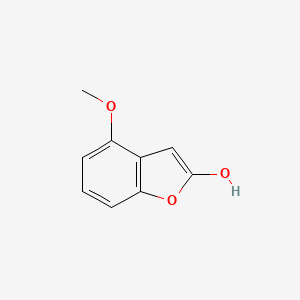
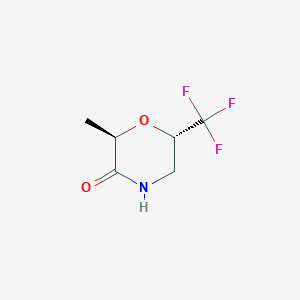
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
